Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate
Description
Its structure combines an oxazole ring substituted with a methyl group at position 5 and a 3,5-difluorophenyl group at position 2, esterified with an ethyl group at the 4-carboxylate position. The fluorine substituents enhance its lipophilicity and metabolic stability, making it a candidate for drug discovery targeting enzymes or receptors sensitive to halogen interactions .
Properties
Molecular Formula |
C13H11F2NO3 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-9(14)6-10(15)5-8/h4-6H,3H2,1-2H3 |
InChI Key |
AXRAWTYTRFLPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and research findings.
Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate
- Structural Differences: The fluorine substituents are located at the 2,6-positions of the phenyl ring instead of 3,5-positions.
- Research Context : While both compounds share a similar esterified oxazole/isoxazole core, Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate lacks published safety data (e.g., flash point, boiling point), limiting direct comparisons of reactivity or stability .
3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic Acid
- Functional Group Variation : Replaces the difluorophenyl group with a biphenyl moiety and substitutes the ethyl ester with a carboxylic acid.
- Implications : The carboxylic acid group increases polarity, likely reducing cell membrane permeability compared to the ethyl ester derivative. Biphenylyl substitution may enhance π-π stacking interactions in protein binding but reduce metabolic stability due to larger aromatic systems .
3-[2-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
- Substituent Analysis : Incorporates a trifluoromethyl group at the phenyl ring’s 5-position, adding strong electron-withdrawing effects.
- Comparative Activity : The trifluoromethyl group may improve binding to hydrophobic pockets in target proteins but could increase synthetic complexity and cost compared to the simpler difluoro analog .
Biological Activity
Ethyl 2-(3,5-difluorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C13H11F2NO3
- Molecular Weight : 253.23 g/mol
- CAS Number : 142693927
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Properties : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited MIC values ranging from 8 to 32 µg/mL against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on human breast cancer cell lines showed that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its anticancer efficacy .
- Anti-inflammatory Activity : Research published in Pharmacology Reports demonstrated that the compound significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential use in managing inflammatory responses .
Data Summary Table
| Biological Activity | Assessed Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 8-32 µg/mL | Journal of Medicinal Chemistry |
| Cytotoxicity | >70% reduction in viability | Cancer Research Journal |
| Anti-inflammatory | Decreased TNF-alpha levels | Pharmacology Reports |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
